molecular formula C13H7BrF3N3 B5638680 3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B5638680
M. Wt: 342.11 g/mol
InChI Key: KLHJFMFBPPKPFK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromophenyl group at the 3-position and a trifluoromethyl group at the 6-position of the triazolopyridine ring system. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through a one-pot synthesis method. This involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The reaction is typically carried out at room temperature, making it an efficient and operationally simple method.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the one-pot synthesis method. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

    Cycloaddition Reactions: The triazolopyridine ring system can participate in cycloaddition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include derivatives with substituted nucleophiles on the bromophenyl group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of c-Met kinase, a target involved in cancer cell proliferation . The compound binds to the active site of the kinase, inhibiting its activity and thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both the bromophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

3-(4-bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3N3/c14-10-4-1-8(2-5-10)12-19-18-11-6-3-9(7-20(11)12)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHJFMFBPPKPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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